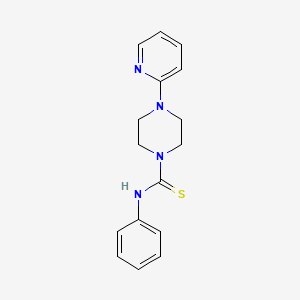

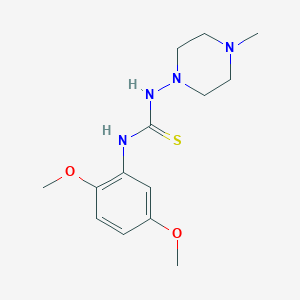

N-苯基-4-(吡啶-2-基)哌嗪-1-甲硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide, also known as PPTA, is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. In

科学研究应用

1. 抗菌和抗真菌活性

N-苯基-4-(吡啶-2-基)哌嗪-1-碳硫酰胺,包括 ML267 等变体,已被研究其抗菌和抗真菌特性。这些化合物对细菌磷酸泛酰基转移酶 (PPTases) 表现出显着的抑制作用,而 PPTases 对细菌细胞活力和毒力至关重要。这类化合物对细菌 Sfp-PPTase 表现出亚微摩尔抑制作用,而不会影响人类直系同源物,这使其有望用于治疗耐甲氧西林金黄色葡萄球菌等细菌感染 (Foley 等人,2014)。

2. 抗炎和镇痛特性

与 N-苯基-4-(吡啶-2-基)哌嗪-1-碳硫酰胺类似的化合物已被探索其潜在的抗炎和镇痛活性。研究发现,此化学类别中的某些衍生物可以表现出与传统抗炎药相当的效果,有些在动物模型中表现出中度的降压活性 (Ranise 等人,1991)。

3. 抗癌潜力

对 N-苯基-4-(吡啶-2-基)哌嗪-1-碳硫酰胺衍生物的研究表明其潜在的抗癌应用。该化学组中的一些合成化合物已证明具有有希望的体外抗癌活性,特别是对白血病、结肠癌和黑色素瘤。这表明它们在开发新型癌症治疗中的用途 (Szafrański & Sławiński,2015)。

4. 抗血管生成和 DNA 切割活性

某些 N-苯基-4-(吡啶-2-基)哌嗪-1-碳硫酰胺衍生物已显示出显着的抗血管生成和 DNA 切割活性。这些活性在癌症治疗中至关重要,因为它们可以抑制肿瘤中血管的形成并与 DNA 相互作用,可能导致癌细胞死亡 (Kambappa 等人,2017)。

5. 血清素再摄取抑制

研究发现,N-苯基-4-(吡啶-2-基)哌嗪-1-碳硫酰胺的某些衍生物表现出有效的血清素再摄取抑制。这一特性对于开发治疗抑郁症和其他情绪障碍至关重要 (Xu 等人,2021)。

6. 用作液相色谱/质谱中的衍生化试剂

N-苯基-4-(吡啶-2-基)哌嗪-1-碳硫酰胺的一些衍生物被用作液相色谱和质谱中的衍生化试剂。该应用在分析化学中对于增强各种物质的检测和定量至关重要 (Inoda 等人,2011)。

7. 抗肿瘤治疗中的代谢研究

N-苯基-4-(吡啶-2-基)哌嗪-1-碳硫酰胺及其衍生物已对其在抗肿瘤治疗中的代谢特征进行了研究。了解这些化合物的代谢途径对于优化其治疗效果和最大程度地减少不良反应至关重要 (Gong 等人,2010)。

作用机制

Target of Action

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a novel compound that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra

Mode of Action

It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Biochemical Pathways

The compound’s significant activity against mycobacterium tuberculosis suggests that it may interfere with the biochemical pathways essential for the survival and proliferation of this bacterium .

Result of Action

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide has shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The compound’s molecular and cellular effects are likely related to its ability to inhibit the growth and proliferation of this bacterium .

Action Environment

Like other anti-tubercular agents, its efficacy may be influenced by factors such as the presence of other drugs, the patient’s immune status, and the genetic characteristics of the target bacterium .

属性

IUPAC Name |

N-phenyl-4-pyridin-2-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S/c21-16(18-14-6-2-1-3-7-14)20-12-10-19(11-13-20)15-8-4-5-9-17-15/h1-9H,10-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUGFIKZRYEKOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2794362.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2794363.png)

![N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)

![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B2794369.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2794370.png)

![2-(3-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2794371.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N-(4-chlorophenyl)-N,2-dimethylpropanamide](/img/structure/B2794381.png)

![3-methyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2794383.png)